![molecular formula C21H25NO3S B2569989 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421461-95-1](/img/structure/B2569989.png)

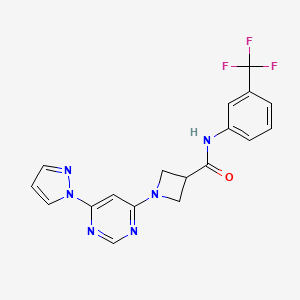

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

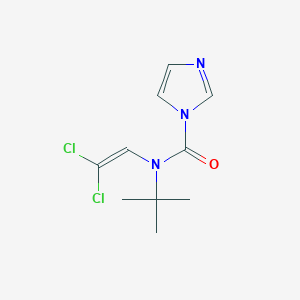

Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Aplicaciones Científicas De Investigación

Spiropiperidines in Drug Discovery

Spiropiperidines have been increasingly popular in drug discovery programs, exploring new areas of three-dimensional chemical space. The methodology for constructing spiropiperidines varies, with synthesis strategies focusing on forming the spiro-ring on preformed piperidine rings or vice versa. The interest in 3- and 4-spiropiperidines primarily lies in their potential for drug discovery, whereas 2-spiropiperidines are often synthesized en route to natural products. The limited presence of 2-spiropiperidines in drug discovery is attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, recognized for their broad range of therapeutic applications, have been a significant class of synthetic bacteriostatic antibiotics. Beyond their historical role as antibiotics, sulfonamides are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review of sulfonamide inhibitors between 2013 and the present underscores their utility across a spectrum of conditions, including cancer, glaucoma, inflammation, and more, showcasing the enduring importance of this class of compounds in medicinal chemistry (Gulcin & Taslimi, 2018).

Antioxidant Properties of Spirocyclic Derivatives

Spiro compounds, particularly those with antioxidant activities, have garnered attention due to their biological activities correlating with structural versatility. Antioxidant activities of spiro compounds, including their efficacy in various assays, are significant for drug development targeting diseases associated with oxidative stress. The exploration of naturally occurring and synthetic spiro compounds reveals their potential as antioxidant agents, highlighting the importance of oxygen-containing functional groups and phenolic compounds in their activity profiles (Acosta-Quiroga et al., 2021).

Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs

Sulfur-based moieties, notably sulfonyl or sulfonamide analogues, have demonstrated a wide range of pharmacological properties. The development of these analogues is a key focus in medicinal chemistry, aiming to produce less toxic, cost-effective, and highly active sulfonamides. Over 150 FDA-approved sulfur-based drugs are available, emphasizing the critical role of sulfur motifs in therapeutic agent development for diverse diseases (Zhao et al., 2018).

Direcciones Futuras

Spiro[chroman-2,4’-piperidine]-4(3H)-one compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals, sometimes even in the generation of hits as well as lead molecules . Therefore, the future directions in the research of these compounds could involve the development of new synthetic methodologies and the exploration of their therapeutic potential.

Propiedades

IUPAC Name |

1'-(4-ethylphenyl)sulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWGPEJPMDMTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)

![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)

![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)